2-(3,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound is a boronic ester, which is often used in organic synthesis . The “3,4-Difluorophenyl” part refers to a phenyl group (a ring of 6 carbon atoms, the basic unit of many organic compounds) with two fluorine atoms attached at the 3rd and 4th positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, boronic esters are typically synthesized through reactions involving boronic acids . For example, 3,4-Difluorophenylboronic acid can be used as a reactant to prepare various organic compounds .
Chemical Reactions Analysis
Boronic esters are often used in Suzuki-Miyaura cross-coupling reactions, which are used to create carbon-carbon bonds . The 3,4-Difluorophenylboronic acid, for instance, can be used in such reactions .
Scientific Research Applications
Synthesis and Material Science
A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized, used to create boron containing stilbene derivatives. These derivatives show potential for application in new material development for LCD technology and are being investigated for therapeutic uses in neurodegenerative diseases (Das et al., 2015).
Polymer Chemistry
The compound has been used in Suzuki-Miyaura coupling polymerization to yield poly(3-hexylthiophene) with narrow molecular weight distribution and high head-to-tail regioregularity. This polymerization method demonstrates a potential for producing well-defined block copolymers useful in various applications (Yokozawa et al., 2011).
Chemical Synthesis
This compound has been employed in the synthesis of a variety of other chemical structures, including boric acid ester intermediates with benzene rings, demonstrating its versatility in synthetic chemistry (Huang et al., 2021).
Pharmaceutical Research
It's also utilized in the synthesis of compounds with potential lipogenic inhibitory effects. This suggests its role in developing lipid-lowering drugs, highlighting its importance in pharmaceutical research (Das et al., 2011).
Electrochemistry
Electrochemical analyses of derivatives of this compound have been conducted, shedding light on the β-effect of organoborate and its lower oxidation potential compared to organoborane. This research opens new possibilities in electrochemical applications (Tanigawa et al., 2016).
Future Directions
properties
IUPAC Name |
2-(3,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTCPZZOSKBSCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700024 | |
Record name | 2-(3,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
754226-39-6 | |
Record name | 2-(3,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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